(9-Phenyl-9H-carbazol-2-yl)boronic acid

説明

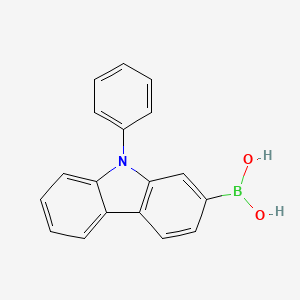

Structure

2D Structure

特性

IUPAC Name |

(9-phenylcarbazol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BNO2/c21-19(22)13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAOVBUSKVZIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=CC=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736782 | |

| Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001911-63-2 | |

| Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 9 Phenyl 9h Carbazol 2 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions of (9-Phenyl-9H-carbazol-2-yl)boronic Acid

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. This reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the general stability and low toxicity of the boronic acid reagents.

Palladium-Catalyzed Coupling with Aryl Halides and Related Electrophiles

This compound serves as the organoboron partner in palladium-catalyzed Suzuki-Miyaura coupling reactions to form biaryl structures. In these reactions, the boronic acid couples with various aryl and heteroaryl halides (Ar-X, where X = I, Br, Cl) or triflates (Ar-OTf) to generate a new C-C bond, linking the carbazole (B46965) unit to another aromatic ring.

The efficiency of the coupling is dependent on several factors, including the choice of palladium catalyst, ligand, base, and solvent system. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), often paired with phosphine (B1218219) ligands like SPhos or XPhos, which are known to facilitate reactions involving challenging substrates. The reaction generally requires a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), to activate the boronic acid for the transmetalation step. While specific data for the coupling of this compound is not extensively tabulated in readily available literature, the coupling of a related isomer, (2-(9H-carbazol-9-yl)phenyl)boronic acid, with 6-bromo-9-ethyl-9H-carbazole-3-carbonitrile has been reported to proceed in high yield (86%), demonstrating the feasibility of such transformations. rsc.org

The following table illustrates a representative Suzuki-Miyaura coupling using a carbazole-based boronic acid isomer, highlighting the typical components and outcomes of such a reaction.

Interactive Table: Example of Suzuki-Miyaura Coupling with a Carbazole Boronic Acid Isomer

| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| (2-(9H-carbazol-9-yl)phenyl)boronic acid | 6-bromo-9-ethyl-9H-carbazole-3-carbonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol | 86 rsc.org |

Scope and Substrate Compatibility with Diverse Functional Groups

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and compatibility with a wide array of functional groups. This tolerance is crucial when synthesizing complex molecules, as it minimizes the need for protecting group strategies. When using this compound, the reaction is expected to be compatible with electrophiles containing various substituents.

Research on related aryl and heteroaryl boronic acids shows that Suzuki couplings can tolerate:

Electron-donating groups (e.g., methoxy (B1213986), alkyl) and electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) on the aryl halide partner. nih.gov

Halogen atoms (F, Cl), which can remain intact for subsequent transformations.

Ester, amide, and ketone functionalities , which are generally stable under the mild basic conditions.

Nitrogen-containing heterocycles such as pyridines, indoles, and pyrazoles, which are important in pharmaceuticals. nih.govnih.gov

However, certain functional groups can present challenges. Highly acidic protons, such as those in phenols or carboxylic acids on the coupling partner, can interfere with the basic catalyst system, potentially inhibiting the reaction. nih.gov Furthermore, very unstable boronic acids are prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), which can lower product yields, particularly under elevated temperatures. nih.govnih.gov The development of advanced catalyst systems with highly active ligands has significantly expanded the scope to include previously challenging substrates like aryl chlorides and those prone to side reactions. researchgate.net

Mechanistic Pathways: Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps involving the palladium catalyst:

Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. This Pd(0) species reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to a Pd(II) state, forming an organopalladium complex (Ar-Pd-X). princeton.edu This is often the rate-determining step in the cycle.

Transmetalation : The next crucial step is the transfer of the organic group from the boron atom to the palladium center. The boronic acid is first activated by a base (like CO₃²⁻ or PO₄³⁻) to form a more nucleophilic borate (B1201080) species [Ar'-B(OH)₃]⁻. This borate then reacts with the Ar-Pd-X complex, displacing the halide and forming a new diorganopalladium(II) intermediate (Ar-Pd-Ar'). The boron-containing byproduct is subsequently eliminated.

Reductive Elimination : In the final step, the two organic groups (Ar and Ar') on the palladium center couple, forming the new C-C bond of the biaryl product (Ar-Ar'). This process reduces the palladium from Pd(II) back to its initial Pd(0) state, thus regenerating the catalyst and allowing the cycle to continue.

This catalytic cycle efficiently generates the desired biaryl product from this compound and an appropriate electrophile.

Stereochemical Control in Chiral Biaryl Synthesis

When bulky substituents are present at the ortho positions relative to the newly formed C-C bond in a biaryl system, rotation around the bond can be restricted. This gives rise to atropisomerism, where the molecule exists as a pair of non-superimposable, axially chiral enantiomers. The Suzuki-Miyaura reaction can be adapted to control the stereochemistry of this process, leading to the enantioselective synthesis of chiral biaryls.

Achieving stereochemical control in the synthesis of biaryls from precursors like this compound involves the use of chiral phosphine ligands complexed to the palladium catalyst. These ligands create a chiral environment around the metal center, influencing the orientation of the coupling partners during the reductive elimination step, which is typically where the stereochemistry is determined. By favoring one rotational isomer over another in the transition state, one enantiomer of the atropisomeric product is formed in excess. While there are no specific reports on the asymmetric synthesis using this compound, the synthesis of other axially chiral biaryls has been successfully achieved with high enantioselectivity using this methodology. nih.gov

Other Cross-Coupling and Transformation Reactions Involving the Boronic Acid Moiety

Beyond the Suzuki-Miyaura reaction, the boronic acid group of this compound can participate in other important transformations, notably the formation of carbon-heteroatom bonds.

Chan-Lam Coupling for C-N and C-S Bond Formation

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed reaction that forms a bond between an arylboronic acid and a heteroatom nucleophile, such as an amine (N-H) or a thiol (S-H). organic-chemistry.orgwikipedia.org This reaction provides a powerful and often complementary method to palladium-catalyzed C-N/C-S coupling reactions (like the Buchwald-Hartwig amination). A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature, and open to the air, using oxygen as the terminal oxidant. nih.govwikipedia.org

In the context of this compound, a Chan-Lam reaction would involve coupling it with various amines (anilines, alkylamines) or thiols to produce N- or S-arylated carbazole derivatives. The general reaction involves a copper(II) catalyst, such as copper(II) acetate (Cu(OAc)₂), often in the presence of a ligand like pyridine (B92270) or 1,10-phenanthroline, and a base. wikipedia.orggoogle.comnih.gov

The mechanism is thought to involve the formation of a copper(II)-aryl complex, followed by coordination of the amine or thiol. A subsequent reductive elimination from a transient copper(III) species forges the final C-N or C-S bond and regenerates a copper(I) species, which is then re-oxidized by air to complete the catalytic cycle. nih.govwikipedia.org Studies on the N-arylation of 9H-carbazole with phenylboronic acid have shown moderate yields (45%), indicating the utility of this reaction for forming C-N bonds with carbazole scaffolds. google.comnih.gov

The table below provides an overview of typical Chan-Lam reaction conditions for the N-arylation of various amine substrates using arylboronic acids.

Interactive Table: General Conditions for Chan-Lam C-N Coupling

| Amine Substrate | Boronic Acid | Copper Source | Base | Solvent | Typical Conditions |

| Anilines | Arylboronic Acid | Cu(OAc)₂ | Pyridine, Et₃N | CH₂Cl₂, Toluene | Room Temp to 80 °C nih.govorganic-chemistry.org |

| Alkylamines | Arylboronic Acid | Cu(OAc)₂ | 2,6-Lutidine | CH₂Cl₂, MeOH | Room Temp nih.gov |

| Imidazoles | Arylboronic Acid | Cu(OAc)₂ | K₂CO₃ | MeOH | Room Temp to 60 °C google.com |

| 2-Aminobenzothiazoles | Arylboronic Acid | Cu(OAc)₂ / 1,10-phenanthroline | K₃PO₄ | Acetonitrile | Room Temp nih.gov |

Oxidative Transformations to Corresponding Phenol (B47542) Derivatives

The conversion of aryl boronic acids to phenols is a synthetically valuable transformation. For this compound, this oxidation can be achieved under various conditions, typically employing an oxidizing agent to replace the boronic acid group with a hydroxyl group.

Commonly, this transformation is carried out using oxidizing agents such as hydrogen peroxide (H₂O₂). The reaction mechanism is believed to proceed through the formation of a boronate intermediate by the nucleophilic attack of the hydroperoxide anion on the boron atom. This is followed by a 1,2-aryl migration from the boron to the oxygen atom, which after hydrolysis, yields the corresponding phenol, 9-phenyl-9H-carbazol-2-ol. The general process involves the reaction of the boronic acid with an oxidizing agent in a suitable solvent system.

While specific yields for the oxidation of this compound are not extensively documented in publicly available literature, the oxidation of aryl boronic acids is generally a high-yielding process. The reaction conditions can be mild and are often tolerant of a wide range of other functional groups within the molecule.

Table 1: General Conditions for Oxidative Hydroxylation of Aryl Boronic Acids

| Oxidizing Agent | Solvent(s) | Temperature | General Yield |

| Hydrogen Peroxide (H₂O₂) | THF/Water, Dichloromethane | Room Temperature | Good to Excellent |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Acetone/Water | 0 °C to Room Temperature | High |

| N-Oxides | Dichloromethane | Room Temperature | Good to Excellent |

Reductive Transformations to Corresponding Amine Derivatives

The conversion of a boronic acid to an amine functional group represents a significant synthetic step, providing a route to arylamines from organoboranes. While enzymatic methods for the amination of boronic acids are known, non-enzymatic chemical methods are also utilized.

For this compound, a reductive amination process would yield 9-phenyl-9H-carbazol-2-amine. Such transformations often involve the use of an aminating agent in the presence of a reducing agent. However, direct, high-yielding non-enzymatic methods for the reductive amination of this specific boronic acid are not widely reported in readily accessible scientific literature. General methodologies for the amination of aryl boronic acids often employ reagents like hydroxylamine-O-sulfonic acid or other electrophilic nitrogen sources, sometimes in the presence of a metal catalyst.

Substitution Reactions of the Boronic Acid Group

The boronic acid group of this compound can be replaced by various other functional groups through substitution reactions. These transformations significantly enhance the synthetic utility of this compound, allowing for the introduction of a diverse array of substituents onto the carbazole core.

One of the most prominent substitution reactions is the Suzuki-Miyaura cross-coupling, where the boronic acid reacts with an organic halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is a cornerstone of modern organic synthesis for the construction of biaryl compounds.

Furthermore, the boronic acid moiety can be substituted with halogens, such as iodine or bromine, through reactions with appropriate halogenating agents. For instance, treatment with iodine and a suitable base can lead to the formation of 2-iodo-9-phenyl-9H-carbazole. Similarly, other functional groups can be introduced, expanding the chemical space accessible from this starting material.

Table 2: Examples of Substitution Reactions for Aryl Boronic Acids

| Reagent(s) | Product Functional Group | General Conditions |

| Aryl/Vinyl Halide, Pd Catalyst, Base | Aryl/Vinyl | Suzuki-Miyaura Coupling |

| I₂, Base (e.g., K₂CO₃) | Iodo | Halogenation |

| Br₂, Base | Bromo | Halogenation |

Mechanistic Insights into Functional Group Interconversions and Bond Formation

The transformations of the boronic acid group in this compound are governed by well-established mechanistic principles of organoboron chemistry.

In oxidative hydroxylation , the key mechanistic step is the 1,2-migration of the carbazolyl group from the boron atom to an oxygen atom of the activated peroxide species. The process begins with the formation of a tetracoordinate boronate species upon reaction with a nucleophilic oxidant. This is followed by the intramolecular migration of the aryl group, which is the rate-determining step. Subsequent hydrolysis of the resulting borate ester liberates the phenol and boric acid. The stability of the carbazole moiety and its electronic properties can influence the rate and efficiency of this migration.

For reductive amination , while specific mechanistic studies on this compound are scarce, the general mechanism for the reaction of aryl boronic acids with electrophilic aminating agents likely involves the formation of a nitrogen-boron bond, followed by an intramolecular 1,2-migration of the aryl group from boron to nitrogen. This migration, similar to the oxidative hydroxylation, is a crucial step. Subsequent cleavage of the boron-nitrogen bond would then yield the corresponding arylamine.

The mechanism of substitution reactions , particularly the Suzuki-Miyaura coupling, is well-elucidated. It involves a catalytic cycle with a palladium complex. The cycle typically includes three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid (as a boronate) to the palladium center, and reductive elimination of the biaryl product, which regenerates the Pd(0) catalyst. The efficiency of this process is highly dependent on the choice of catalyst, base, and solvent.

Applications of 9 Phenyl 9h Carbazol 2 Yl Boronic Acid in Advanced Materials Research

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PhOLEDs)

The carbazole (B46965) moiety is a well-established component in materials for organic light-emitting diodes (OLEDs) due to its high triplet energy and excellent hole-transporting capabilities. acs.org The functionalization of carbazole with a boronic acid group, as seen in (9-Phenyl-9H-carbazol-2-yl)boronic acid, provides a convenient pathway for creating a diverse range of host and emissive materials for next-generation displays and lighting.

In phosphorescent OLEDs (PhOLEDs), the host material in the emissive layer plays a crucial role in device efficiency and longevity. nih.gov Host materials must possess high triplet energy to effectively confine the triplet excitons of the phosphorescent guest (dopant) and balanced charge-transport properties to ensure efficient recombination. acs.org Carbazole derivatives are frequently employed as hosts due to their favorable electronic properties. nih.gov

This compound and its isomers, such as (4-(9H-carbazol-9-yl)phenyl)boronic acid, serve as essential precursors in the synthesis of these sophisticated host materials. mdpi.com Through Suzuki coupling reactions, the (9-phenyl-9H-carbazol-2-yl) unit can be linked to other aromatic systems, creating bipolar host materials that possess both electron-donating (carbazole) and electron-accepting moieties. mdpi.com This bipolar nature helps to balance charge injection and transport within the emissive layer, leading to improved device performance, including higher external quantum efficiencies (EQE) and lower operating voltages. rsc.org For instance, carbazole-based hosts have been integral to developing highly efficient green and blue PhOLEDs, with some devices achieving EQEs exceeding 25%. mdpi.comktu.edu

Table 1: Performance of PhOLEDs Using Various Carbazole-Based Host Materials A selection of performance data for PhOLEDs incorporating host materials derived from carbazole precursors. Note that these are examples of the material class and not all are synthesized directly from this compound.

| Host Material Designation | Dopant (Guest) | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (PE) (lm/W) | Max. Current Efficiency (CE) (cd/A) | Reference |

| Xm-mCP | t4CzIPN (Green) | 22.0 | - | - | mdpi.com |

| A29 | Ir(ppy)₃ (Green) | 29.08 | - | 96.98 | mdpi.com |

| D18 | FIrpic (Blue) | 27.0 | 48.9 | 57.5 | mdpi.com |

| H2 | FIrpic (Blue) | 10.3 | 24.9 | 23.9 | ktu.edunih.gov |

| H2 | Ir(ppy)₃ (Green) | 9.4 | 34.1 | 33.9 | ktu.edunih.gov |

| CNPhCz | Ir(ppy)₂(acac) (Green) | 24.4 | 86.1 | 88.0 | rsc.org |

The primary role of this compound in emissive layers is as a foundational unit for synthesizing host materials. mdpi.comgg-oled.com The emissive layer in a PhOLED is typically a host-guest system, where a phosphorescent emitter (guest) is dispersed within a host material matrix. nih.gov The properties of the host, often a derivative of carbazole boronic acid, are critical for ensuring that excitons are efficiently generated and transferred to the guest molecules for light emission. The high triplet energy of carbazole-based hosts prevents the back-transfer of energy from the guest, ensuring high phosphorescence efficiency. rsc.org Furthermore, the chemical stability of the carbazole framework contributes to the operational lifetime of the OLED device. nih.gov

A significant breakthrough involving this compound is in the field of ultralong room-temperature phosphorescence (URTP). URTP materials, which exhibit a visible afterglow for seconds to minutes at room temperature, have applications in anti-counterfeiting, optical data storage, and bio-imaging. rsc.orgnih.gov

Researchers have demonstrated that by grafting this compound, also referred to as C2BA, onto a polyvinyl alcohol (PVA) polymer matrix, record-breaking blue RTP lifetimes of up to 4.444 seconds can be achieved. rsc.orgrsc.org This remarkable performance is attributed to the strategic placement of the boronic acid group on the carbazole ring itself, rather than on the N-phenyl substituent. rsc.orgrsc.org This specific molecular design effectively suppresses the non-radiative decay of triplet excitons by directly restricting the internal rotation of the triplet chromophore, a key factor in achieving long-lived phosphorescence. rsc.orgrsc.orgresearchgate.net The blue emission from these materials can also function as an energy donor, enabling a red fluorescent afterglow when co-doped with a suitable organic dye. nih.gov

The development of materials with exceptionally long RTP lifetimes relies on sophisticated molecular design and doping strategies. rsc.orgnih.gov The work with this compound (C2BA) exemplifies a successful rational molecular doping approach. rsc.org In this strategy, trace amounts of the C2BA dopant are grafted onto a polymer matrix like PVA. rsc.org

The success of this method hinges on several factors:

Promotion of Triplet State Population : The presence of both boron and nitrogen in the C2BA molecule facilitates n–π* transitions, which promotes the population of triplet states. nih.govrsc.org

Inhibition of Thermal Deactivation : The covalent grafting of the boronic acid group onto the PVA matrix via strong hydrogen and covalent bonds rigidly holds the chromophore, inhibiting molecular motion and thermal deactivation pathways that would otherwise quench the phosphorescence. rsc.orgrsc.org

Optimized Dopant Positioning : Studies comparing different isomers showed that placing the boronic acid on the 2-position of the carbazole ring (C2BA) was significantly more effective at stabilizing triplet excitons than placing it on the phenyl ring. This direct confinement of the triplet chromophore is a key insight for designing future URTP materials. rsc.orgrsc.org

Tuning Dopant Concentration : The RTP lifetime can be optimized by adjusting the doping concentration. Research showed that doping with just 0.1% C2BA resulted in the longest lifetime (4.444 s), while a 1.0% concentration still yielded an impressive lifetime of 3.512 s with bright afterglow. rsc.org

Table 2: RTP Lifetime of PVA Films Doped with this compound (C2BA) Data from a study demonstrating a rational molecular doping strategy for ultralong RTP.

| Dopant | Doping Concentration (wt%) | Long-Component RTP Lifetime (τP) (s) | Afterglow Illuminance (lux) | Reference |

| C2BA | 1.0 | 3.512 | 51.6 | rsc.org |

| C2BA | 0.5 | - | 69.7 | rsc.org |

| C2BA | 0.1 | 4.444 | 55.4 | rsc.org |

| C2BA | 0.01 | - | 51.6 | rsc.org |

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy, carbazole derivatives are highly valued for their application in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). rsc.orgnih.gov Their inherent properties make them excellent candidates for use as electron-donating components within these devices. nih.gov

Carbazole-based molecules are recognized for their strong electron-donating (p-type) character, high hole-transport capability, and excellent thermal and chemical stability. nih.govmdpi.com These characteristics are essential for efficient charge generation and transport in photovoltaic cells. In the common donor-π-acceptor (D-π-A) architecture used for organic dyes in DSSCs, the carbazole moiety frequently serves as the electron donor (D). nih.govnih.gov

Contribution to Electron-Accepting (n-type) Materials

While the carbazole unit is inherently electron-donating, its derivatives can be incorporated into electron-accepting, or n-type, materials. The functionalization of the carbazole core, such as in this compound, allows for its integration into larger π-conjugated systems. Through chemical reactions like the Suzuki-Miyaura coupling, this boronic acid can be linked with strong electron-withdrawing groups. mdpi.com This strategy is crucial in the design of bipolar host materials for applications like Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), where both electron and hole transport are balanced. mdpi.com

For instance, coupling carbazole-based boronic acids with electron-deficient moieties such as pyridine (B92270), triazole, or diphenylphosphoryl oxide can yield materials with significant electron-accepting character. mdpi.com The strong electron-withdrawing nature of moieties like the o-carborane (B102288) cage can induce intramolecular charge transfer (ICT) when combined with the 9-phenyl-9H-carbazole group, making the resulting compound act as an electron acceptor. nih.govmdpi.com The versatility of the boronic acid group allows for the systematic tuning of the electronic properties of the final material by choosing appropriate coupling partners. mdpi.com

Fluorescent Probes and Chemical Sensors

This compound and its derivatives are valuable platforms for the development of fluorescent probes and chemical sensors. researchgate.netrsc.org The underlying principle often involves the interaction of the boronic acid group with specific analytes, which in turn modulates the photophysical properties of the carbazole fluorophore. rsc.orgnih.gov

Luminescent Properties Enhanced by Conjugated Structure

The carbazole moiety in this compound is a well-known fluorophore, characterized by a rigid and planar structure that contributes to its excellent optical properties. semanticscholar.org Its conjugated π-system gives rise to strong fluorescence, making it a suitable signaling unit in a sensor. The phenyl group at the 9-position further extends this conjugation, influencing the electronic and photophysical characteristics of the molecule. The inherent luminescence of the carbazole core can be modulated by its chemical environment and interactions with other molecules, a key feature exploited in sensor design. nih.govmdpi.com For example, the formation of aggregates can lead to excimer emission at longer wavelengths, providing a ratiometric response. nih.gov

Sensing Mechanisms Based on Photoinduced Electron Transfer (PET)

A primary mechanism for fluorescence modulation in boronic acid-based sensors is Photoinduced Electron Transfer (PET). acs.org In its unbound state, the boronic acid can act as a Lewis acid, and in some sensor designs, an adjacent electron-donating group (like a tertiary amine) can quench the fluorescence of the carbazole fluorophore through PET. Upon binding of the boronic acid to a diol-containing analyte, such as a saccharide, a cyclic boronate ester is formed. rsc.orgnih.gov This binding event alters the electronic properties of the boron center, making it less electron-deficient. This change can inhibit the PET process, leading to a "turn-on" of fluorescence. acs.org The efficiency of this process is highly dependent on the pH and the specific structure of the sensor molecule. nih.gov

Development of Sensors for Specific Analytes

The boronic acid functional group is particularly effective for the recognition of molecules containing cis-1,2- or 1,3-diol functionalities. rsc.orgnih.gov This has led to the extensive development of sensors for carbohydrates, especially glucose. researchgate.netnih.gov By modifying the carbazole structure and the environment around the boronic acid, sensors with high selectivity for glucose over other monosaccharides like fructose (B13574) have been engineered. researchgate.net For instance, a carbazole pyridinium (B92312) boronic acid sensor demonstrated a selective ratiometric fluorescent response to glucose, which was attributed to glucose-induced aggregation and subsequent excimer emission. semanticscholar.orgnih.gov Beyond saccharides, boronic acid-based sensors can also be designed to detect other analytes such as reactive oxygen species, fluoride (B91410) ions, and catecholamines. nih.govmdpi.com

Analyte Detection with Carbazole-Boronic Acid Sensors

| Sensor Type | Target Analyte | Sensing Mechanism | Outcome |

|---|---|---|---|

| Carbazole Pyridinium Boronic Acid | Glucose | Aggregation-Induced Emission (AIE) | Ratiometric fluorescent response |

| Anthracene-based Boronic Acid | Saccharides | Photoinduced Electron Transfer (PET) | Fluorescence "turn-on" |

| General Boronic Acid-based | Reactive Oxygen Species, Fluoride | Chemical reaction with boronate | Change in fluorescence |

| General Boronic Acid-based | Catecholamines | Complexation with diol group | Change in fluorescence |

Implications for Material Performance: Rigidity, Electronic Stability, and Charge Transport

The molecular structure of this compound has significant implications for the performance of materials derived from it. The carbazole core is a rigid, planar heterocycle, which imparts high thermal and morphological stability to the resulting materials. This rigidity helps to prevent non-radiative decay pathways in emissive materials, contributing to higher quantum yields.

The extended π-conjugation across the carbazole and phenyl rings provides electronic stability. In the context of organic electronics, the carbazole moiety is an excellent hole-transporting unit. By functionalizing it with electron-accepting groups via the boronic acid handle, bipolar materials can be created that facilitate the transport of both holes and electrons. mdpi.com This balanced charge transport is critical for the efficiency and lifetime of devices such as OLEDs. The ability to systematically modify the structure through the boronic acid group allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for optimizing charge injection and transport properties in electronic devices. mdpi.com

Computational and Spectroscopic Studies on 9 Phenyl 9h Carbazol 2 Yl Boronic Acid Derivatives

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular structure and electronic properties of various organic compounds, including derivatives of (9-Phenyl-9H-carbazol-2-yl)boronic acid. These theoretical calculations provide valuable insights that complement experimental findings.

Optimization of Molecular Geometry and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to determine the most stable conformation of the molecule. For carbazole (B46965) derivatives, such as 9H-Carbazole-9-(4-phenyl) boronic acid pinacol (B44631) ester (9-CPBAPE), DFT calculations using the B3LYP functional and a 6-311G(d,p) basis set are employed to achieve an optimized geometry. researchgate.net This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. Conformational analysis is crucial as the spatial arrangement of the carbazole, phenyl, and boronic acid groups significantly influences the compound's electronic and photophysical properties.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic behavior of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the compound's reactivity, stability, and optical properties. researchgate.net

In carbazole-based systems, the HOMO is typically localized on the electron-donating carbazole moiety, while the LUMO is distributed across the electron-accepting parts of the molecule. nankai.edu.cn Arylation at the 9-position of the carbazole ring can lower the HOMO energy level, which in conjunction with appropriate acceptor groups, allows for the tuning of the band gap. nankai.edu.cn For instance, in a study of various carbazole-based donor-acceptor molecules, the calculated HOMO-LUMO gaps ranged from 2.50 eV to 3.42 eV, which showed good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn The ability to modulate the HOMO-LUMO gap is particularly important in the design of materials for organic light-emitting diodes (OLEDs). nankai.edu.cnnbinno.com

Below is a table summarizing the calculated electronic properties for a representative carbazole derivative:

| Parameter | Value |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | 2.50 - 3.42 eV nankai.edu.cn |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, where red indicates electron-rich areas (negative potential) susceptible to electrophilic attack, and blue signifies electron-deficient regions (positive potential) prone to nucleophilic attack.

For carbazole derivatives like 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester, MEP analysis is performed using the B3LYP/6-31G(d,p) level of theory. researchgate.net These maps provide a visual representation of the reactive sites, aiding in the understanding of intermolecular interactions and the prediction of how the molecule will interact with other chemical species.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as charge delocalization and hyperconjugative interactions within a molecule. uni-muenchen.de This method transforms the complex molecular wavefunction into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.de

Spectroscopic Characterization Techniques in Theoretical and Experimental Contexts

Spectroscopic techniques are indispensable for the structural elucidation and characterization of novel compounds. When combined with theoretical calculations, a more comprehensive understanding of the molecule's properties can be achieved.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. researchgate.net Experimental FT-IR and Raman spectra are often compared with theoretically calculated spectra to confirm the molecular structure and assign specific vibrational frequencies. researchgate.netnih.gov

For 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester, experimental FT-IR and Raman spectra have been recorded in the solid phase. researchgate.net The theoretical vibrational frequencies are typically calculated using DFT at the B3LYP/6-311G(d,p) level of theory. researchgate.net It is common practice to scale the calculated wavenumbers to correct for systematic errors arising from the theoretical method and basis set limitations. researchgate.net For example, a scaling factor of 0.961 has been used in some studies. researchgate.net

The characteristic vibrational modes for carbazole and phenylboronic acid derivatives can be assigned based on these combined experimental and theoretical studies. For instance, the C-C stretching vibrations of the phenyl group in phenylboronic acid compounds are typically observed in the range of 1620-1320 cm⁻¹. researchgate.net

The following table presents a comparison of experimental and calculated vibrational frequencies for a representative carbazole derivative:

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| Aromatic C-H stretch | 3401 researchgate.net | Data not available | Data not available |

| Aromatic C=C stretch | 1604, 1495, 1445 researchgate.net | Data not available | 1613, 1586 (calculated) researchgate.net |

| C=S stretch | 1330 researchgate.net | Data not available | Data not available |

| C-S stretch | 750 researchgate.net | Data not available | Data not available |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

However, based on the known characteristics of the 9-phenyl-9H-carbazole core, certain general properties can be inferred. The carbazole unit is a well-known chromophore. Studies on related 9-phenyl-9H-carbazole derivatives show strong absorption peaks generally below 350 nm. semanticscholar.org For instance, derivatives often exhibit a strong absorption band around 280-290 nm, which is attributed to the π–π* transition of the carbazole group. semanticscholar.org A lower energy absorption band, often appearing as a shoulder, is also typically observed at approximately 330-350 nm. semanticscholar.org

The fluorescence properties are also highly dependent on the molecular environment. The parent 9-phenyl-9H-carbazole molecule is known to be fluorescent, with emission maxima typically observed in the near-UV region (around 360-380 nm). semanticscholar.org The introduction of the boronic acid group at the 2-position is expected to modulate these properties, though specific data on the quantum yield and precise emission maxima for the title compound are scarce.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds. For this compound, ¹H and ¹³C NMR spectra would provide definitive confirmation of its structure by revealing the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm).

The protons on the carbazole and phenyl rings will appear as doublets, triplets, and multiplets, characteristic of substituted aromatic systems.

A broad singlet corresponding to the two hydroxyl protons of the boronic acid group (-B(OH)₂) would also be expected, although its visibility and position can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data.

A multitude of signals in the aromatic region (around 110-150 ppm) would correspond to the 18 carbon atoms of the carbazole and phenyl rings.

The carbon atom directly attached to the boron atom would likely appear as a broad or low-intensity signal due to quadrupolar relaxation of the adjacent boron nucleus. For example, in related o-carboranyl carbazole compounds, the carbon atoms of the closo-o-carboranyl groups are observed at approximately 86-88 ppm. semanticscholar.org

The following table provides a hypothetical summary of expected NMR data based on general knowledge of similar compounds.

| Analysis Type | Expected Chemical Shift (δ) / ppm | Notes |

| ¹H NMR | 7.0 - 8.5 | Aromatic protons on the carbazole and phenyl rings, exhibiting complex splitting patterns (doublets, triplets, multiplets). |

| Variable | Protons of the B(OH)₂ group, often appearing as a broad singlet. Its observation can be affected by solvent exchange. | |

| ¹³C NMR | 110 - 150 | Aromatic carbons of the carbazole and phenyl rings. The carbon attached to the boron atom may show a characteristically broad signal or may not be easily observed. Specific shifts would confirm the substitution pattern. semanticscholar.orgsigmaaldrich.com |

This interactive table summarizes the anticipated NMR spectral regions. Specific peak assignments and coupling constants would require experimental data.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Carbazole-Based Boronic Acid Derivatives with Tunable Properties

The rational design of new molecules is at the forefront of materials science, and (9-Phenyl-9H-carbazol-2-yl)boronic acid serves as an excellent scaffold for creating next-generation materials. By systematically modifying its structure, researchers can fine-tune its electronic and optical properties for specific applications.

One key strategy involves the introduction of various substituent groups onto the carbazole (B46965) or phenyl rings. For instance, the incorporation of electron-donating groups, such as methoxy (B1213986) or dimethylamine, can increase the highest occupied molecular orbital (HOMO) energy level, facilitating more efficient hole injection in organic light-emitting diodes (OLEDs). Conversely, the addition of electron-withdrawing groups, like cyano or trifluoromethyl, can lower the lowest unoccupied molecular orbital (LUMO) energy level, enhancing electron transport.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in guiding these design efforts. nih.govacs.org DFT calculations allow for the prediction of molecular geometries, electronic structures, and photophysical properties before undertaking complex and time-consuming synthesis. nih.govacs.org This computational approach enables the screening of a wide range of potential derivatives, identifying the most promising candidates for experimental validation. For example, DFT studies on similar carbazole-BODIPY dyads have shown that strategic substitutions can significantly lower the band gap, leading to broader absorption spectra, a desirable trait for applications in dye-sensitized solar cells. nih.govacs.org

The versatility of the boronic acid group is central to this design process. It readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile construction of extended π-conjugated systems. nbinno.com This enables the synthesis of a diverse library of derivatives where the (9-Phenyl-9H-carbazol-2-yl) moiety is linked to other aromatic or heteroaromatic units, leading to materials with a wide spectrum of properties. The table below illustrates how different substituents could theoretically tune the properties of this compound derivatives.

| Substituent Group | Position of Substitution | Predicted Effect on Electronic Properties | Potential Application |

| Dimethylamine (-N(CH₃)₂) | Carbazole Ring | Increased HOMO level, enhanced hole transport | Hole transport layer in OLEDs |

| Cyano (-CN) | Phenyl Ring | Lowered LUMO level, improved electron injection | Electron transport layer in OLEDs |

| Thiophene | Boronic Acid Position | Extended π-conjugation, red-shifted absorption | Organic Photovoltaics (OPVs) |

| Pyridine (B92270) | Boronic Acid Position | Modified charge transport and sensing capabilities | Organic Field-Effect Transistors (OFETs), Sensors |

Exploration of Novel Catalytic Systems for More Efficient and Sustainable Synthesis

The synthesis of this compound and its derivatives is a critical aspect of its future development. While the Suzuki-Miyaura coupling is a powerful tool, research is ongoing to develop more efficient and sustainable catalytic systems. nbinno.comnbinno.com

Future research will likely focus on several key areas:

Catalyst Optimization: The development of novel palladium catalysts with improved activity and stability will enable reactions to be carried out under milder conditions, with lower catalyst loadings, and in more environmentally friendly solvents.

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability.

The table below summarizes some emerging catalytic strategies and their potential benefits for the synthesis of carbazole-based boronic acids.

| Catalytic Strategy | Description | Potential Advantages |

| Advanced Palladium Catalysts | Development of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) complexes. | Higher turnover numbers, milder reaction conditions, broader substrate scope. |

| C-H Activation/Arylation | Direct functionalization of C-H bonds on the carbazole core. | Reduced number of synthetic steps, improved atom economy, less waste generation. |

| Copper-Catalyzed Reactions | Utilizing copper catalysts as a more abundant and less expensive alternative to palladium. | Lower cost, potentially different reactivity and selectivity. |

| Photoredox Catalysis | Using light to drive catalytic cycles. | Mild reaction conditions, access to unique reaction pathways. |

Advanced Applications in Bio-imaging and Sensing Technologies

The inherent fluorescence of the carbazole moiety makes this compound and its derivatives promising candidates for applications in bio-imaging and sensing. nih.govrsc.orgresearchgate.net The boronic acid group can act as a recognition site for specific analytes, particularly those containing diol functionalities, such as carbohydrates. nih.govbath.ac.ukrsc.org

The development of fluorescent sensors based on carbazole-boronic acid conjugates is an active area of research. nih.govrsc.orgresearchgate.net Upon binding to a target molecule, the fluorescence properties of the carbazole unit can be modulated, leading to a detectable signal. This can manifest as a change in fluorescence intensity, a shift in the emission wavelength, or the appearance of a new emission band. nih.gov

A particularly interesting phenomenon is aggregation-induced emission (AIE), where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation. nih.govresearchgate.net By designing carbazole-boronic acid derivatives that exhibit AIE, it is possible to create "turn-on" fluorescent sensors with high sensitivity and low background noise. For example, a water-soluble sensor based on a carbazole pyridinium (B92312) boronic acid has been shown to selectively detect glucose through an AIE mechanism, with a significant enhancement in fluorescence intensity. nih.govrsc.orgresearchgate.net

Future research in this area will focus on:

Improving Selectivity: Designing sensors with high selectivity for specific biologically important molecules, such as glucose or sialic acid, which is a biomarker for certain cancers.

Enhancing Water Solubility: Modifying the structure of the carbazole-boronic acid derivatives to improve their solubility in aqueous media, which is crucial for biological applications.

Two-Photon Absorption: Developing probes that can be excited by near-infrared light, allowing for deeper tissue penetration and reduced photodamage in bio-imaging applications.

Integration into Multi-component Organic Electronic Systems and Hybrid Materials

The unique electronic properties of this compound make it an attractive component for a variety of organic electronic devices. nbinno.commdpi.com Its ability to be easily incorporated into larger molecular structures through Suzuki-Miyaura coupling allows for its integration into multi-component systems and hybrid materials. nbinno.comnbinno.com

In the realm of Organic Light-Emitting Diodes (OLEDs) , carbazole derivatives are widely used as host materials for phosphorescent emitters due to their high triplet energy and good hole-transporting capabilities. mdpi.comrsc.org this compound can serve as a key building block for synthesizing novel host materials with improved thermal stability and charge-carrier mobility. mdpi.comrsc.org By combining it with other functional units, it is possible to create bipolar host materials that can transport both holes and electrons, leading to more balanced charge injection and higher device efficiencies.

For Organic Photovoltaics (OPVs) , carbazole-based materials are utilized as donor materials due to their strong electron-donating nature. nih.gov The broad absorption and tunable energy levels of derivatives of this compound make them promising candidates for achieving high power conversion efficiencies in OPVs.

Furthermore, the integration of this compound into hybrid materials , such as metal-organic frameworks (MOFs) or perovskites, is an emerging area of research. The carbazole unit can introduce desirable photophysical properties into these materials, while the boronic acid group can facilitate their assembly and integration.

The table below highlights the potential roles of this compound in various organic electronic systems.

| Electronic System | Role of this compound Derivative | Desired Properties |

| OLEDs | Host material, hole transport layer | High triplet energy, good thermal stability, efficient hole transport |

| OPVs | Donor material | Broad absorption spectrum, high hole mobility, suitable energy levels |

| OFETs | Active semiconductor layer | High charge carrier mobility, good environmental stability |

| Hybrid Materials | Organic linker in MOFs, surface modifier for perovskites | Porosity, photoluminescence, improved charge extraction |

Theoretical Predictions Guiding Experimental Synthesis and Application Development

Computational chemistry, particularly quantum chemical calculations, will continue to play a crucial role in accelerating the development of new materials based on this compound. Theoretical predictions can provide valuable insights into the structure-property relationships of these compounds, guiding experimental efforts towards the most promising avenues.

DFT and time-dependent DFT (TD-DFT) calculations can be employed to predict a wide range of properties, including:

Ground and excited state geometries: Understanding how the molecule's shape changes upon excitation is crucial for predicting its photophysical behavior. rsc.org

Electronic energy levels (HOMO and LUMO): These values are critical for designing materials with appropriate energy level alignment for efficient charge injection and transport in electronic devices. nih.govacs.org

Absorption and emission spectra: Theoretical spectra can be compared with experimental data to validate the computational models and to predict the color and efficiency of light-emitting materials.

Reaction mechanisms: Computational studies can elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and improve yields.

By combining theoretical predictions with experimental synthesis and characterization, researchers can adopt a more rational and efficient approach to the development of novel materials based on this compound. This synergistic approach will undoubtedly lead to the discovery of new applications and the advancement of existing technologies. For instance, computational studies have been used to investigate the stereodynamic properties of highly twisted carbazole-borane derivatives, providing insights into their unique emission properties. rsc.org

Q & A

Q. Table 1. Key Analytical Techniques for Structural Confirmation

| Technique | Application | Reference |

|---|---|---|

| SC-XRD (SHELXL) | Crystal structure refinement | |

| MALDI-MS (DHB) | Avoiding boroxine artifacts in MS | |

| TGA/DSC | Thermal stability and degradation profiling |

Q. Table 2. Binding Affinity Optimization Parameters

| Parameter | Optimal Range | Impact on Binding |

|---|---|---|

| pH | 8.0–9.0 | Enhances diol-boronate complexation |

| Buffer | 50 mM borate | Reduces non-specific interactions |

| Temperature | 25°C (room temp) | Maintains reversible binding kinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。